Majorynolide

Description

Structure

3D Structure

Properties

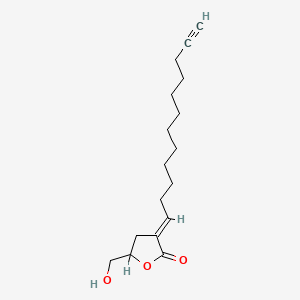

Molecular Formula |

C17H26O3 |

|---|---|

Molecular Weight |

278.4 g/mol |

IUPAC Name |

(3E)-3-dodec-11-ynylidene-5-(hydroxymethyl)oxolan-2-one |

InChI |

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-16(14-18)20-17(15)19/h1,12,16,18H,3-11,13-14H2/b15-12+ |

InChI Key |

UTOWQAHAPBYCHL-NTCAYCPXSA-N |

SMILES |

C#CCCCCCCCCCC=C1CC(OC1=O)CO |

Isomeric SMILES |

C#CCCCCCCCCC/C=C/1\CC(OC1=O)CO |

Canonical SMILES |

C#CCCCCCCCCCC=C1CC(OC1=O)CO |

Synonyms |

majorynolide |

Origin of Product |

United States |

Foundational & Exploratory

Majorynolide: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing and isolation of Majorynolide, a cytotoxic and pesticidal δ-lactone. The information presented herein is compiled from primary scientific literature to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source

This compound is a natural product isolated from the bark of Persea major Mill., a tree belonging to the Lauraceae family. This plant is native to east-central Brazil. The compound is found alongside a structurally related analog, Majorenolide.[1]

Isolation Methodology

The isolation of this compound from Persea major is achieved through a multi-step process involving extraction, solvent partitioning, and chromatographic separation. The entire procedure is guided by bioactivity assays, such as the brine shrimp lethality test, to track the active compounds throughout the fractionation process.[1]

Experimental Protocol

The following protocol is based on the successful isolation of this compound as documented in the scientific literature.[1]

2.1.1. Plant Material and Extraction

-

Plant Material: Dried and powdered bark of Persea major (700 g). A voucher specimen (B-824500) is maintained at the Medicinal Plant Laboratory, USDA, Beltsville, Maryland.[1]

-

Extraction: The powdered bark is extracted with 95% ethanol (EtOH). The resulting ethanolic extract is concentrated to yield a residue (80 g).[1]

2.1.2. Solvent Partitioning

-

The crude ethanol extract is partitioned between water (H₂O) and dichloromethane (CH₂Cl₂).

-

The CH₂Cl₂ fraction, which contains the bioactive components, is collected and the solvent is removed to yield a residue (10.2 g). This fraction is denoted as F003.[1]

2.1.3. Chromatographic Separation

-

Silica Gel Column Chromatography: The bioactive CH₂Cl₂ residue (F003) is subjected to silica gel column chromatography.

-

Elution Gradient: The column is eluted with a gradient of increasing polarity using mixtures of hexane, dichloromethane (CH₂Cl₂), and methanol (MeOH).

-

Fraction Monitoring: The fractionation process is monitored using the brine shrimp lethality test (BST) to identify the bioactive fractions containing this compound and Majorenolide.[1]

Quantitative Data

The following table summarizes the quantitative data from the extraction and isolation process of this compound.[1]

| Parameter | Value |

| Starting Plant Material (Dried Bark) | 700 g |

| Crude Ethanol Extract (F001) | 80 g |

| Dichloromethane Fraction (F003) | 10.2 g |

Note: The final yield of pure this compound was not explicitly quantified in the primary literature.

Visualization of the Isolation Workflow

The following diagram illustrates the experimental workflow for the isolation of this compound from Persea major.

Caption: Workflow for the isolation of this compound.

Biological Activity

This compound has demonstrated potent cytotoxic and pesticidal activities.[1] Further research into its specific molecular targets and signaling pathways is warranted to fully elucidate its mechanism of action and potential for therapeutic or agrochemical applications. At present, detailed signaling pathway diagrams for this compound are not available in the public domain.

References

An In-depth Technical Guide to the Chemical Constituents of Persea major

Disclaimer: Scientific literature dedicated specifically to the comprehensive chemical composition of Persea major is scarce. This guide provides an in-depth analysis of the chemical constituents of the closely related and extensively studied species, Persea americana (avocado). This information serves as a robust proxy and a foundational resource for researchers initiating studies on Persea major, as the chemical profiles of closely related species within the same genus often exhibit significant similarities.

Major Chemical Constituents of Persea americana

Persea americana is a rich source of a diverse array of bioactive compounds. The primary classes of chemical constituents identified in various parts of the plant, including the fruit pulp, seed, peel, and leaves, are fatty acids, phenolic compounds, flavonoids, alkaloids, and tannins.

Table 1: Quantitative Analysis of Major Phytochemicals in Persea americana

| Plant Part | Phytochemical Class | Compound | Concentration | Reference |

| Seed | Phenolics | Total Phenols | 6.14 mg/100g | [1] |

| Saponins | Total Saponins | 19.21 mg/100g | [1] | |

| Alkaloids | Total Alkaloids | 0.72 mg/100g | [1] | |

| Tannins | Total Tannins | 0.24 mg/100g | [1] | |

| Fruit Pulp | Phenolics | Total Phenols | 2.94 mg/100g | [1] |

| Flavonoids | Total Flavonoids | 4.25 mg/100g | [1] | |

| Steroids | Total Steroids | 1.88 mg/100g | [1] | |

| Leaf | Flavonoids | Total Flavonoids | 8.11 mg/100g | [1] |

| Phenolics | Total Phenols | 3.41 mg/100g | [1] | |

| Saponins | Total Saponins | 1.29 mg/100g | [1] |

Experimental Protocols for Phytochemical Analysis of Persea americana

The following are generalized experimental protocols for the extraction and quantification of major chemical constituents from Persea americana, which can be adapted for the study of Persea major.

General Extraction Methodology

A common approach for the extraction of phytochemicals from Persea americana involves solvent extraction.

Protocol:

-

Sample Preparation: The plant material (e.g., leaves, seeds, or fruit pulp) is air-dried and then ground into a fine powder.

-

Solvent Extraction: A known weight of the powdered plant material is subjected to extraction with a suitable solvent (e.g., methanol, ethanol, or acetone) using a Soxhlet apparatus or by maceration.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

Quantification of Total Phenolic Content

The Folin-Ciocalteu method is a widely used spectrophotometric assay for the determination of total phenolic content.

Protocol:

-

Sample Preparation: A known concentration of the plant extract is prepared in a suitable solvent.

-

Reaction Mixture: To a specific volume of the extract, Folin-Ciocalteu reagent and a sodium carbonate solution are added.

-

Incubation: The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes) to allow for color development.

-

Spectrophotometric Measurement: The absorbance of the resulting blue-colored solution is measured at a specific wavelength (e.g., 765 nm) using a UV-Vis spectrophotometer.

-

Quantification: The total phenolic content is determined from a calibration curve prepared using a standard phenolic compound, such as gallic acid, and is typically expressed as milligrams of gallic acid equivalents per gram of extract (mg GAE/g).

Quantification of Total Flavonoid Content

The aluminum chloride colorimetric method is commonly employed for the quantification of total flavonoids.

Protocol:

-

Sample Preparation: A known concentration of the plant extract is prepared.

-

Reaction Mixture: The extract is mixed with aluminum chloride, potassium acetate, and distilled water.

-

Incubation: The mixture is allowed to stand at room temperature for a certain time (e.g., 30 minutes).

-

Spectrophotometric Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 415 nm).

-

Quantification: The total flavonoid content is calculated from a calibration curve constructed with a standard flavonoid, such as quercetin, and is expressed as milligrams of quercetin equivalents per gram of extract (mg QE/g).

Visualizing Experimental Workflows

The following diagram illustrates a general workflow for the phytochemical analysis of Persea species.

Caption: General workflow for phytochemical analysis and bioactivity screening of Persea species.

Known Biological Activities and Potential Signaling Pathways of Persea americana Constituents

The rich phytochemical profile of Persea americana contributes to its various reported biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.

-

Antioxidant Activity: Phenolic compounds and flavonoids are potent antioxidants that can neutralize free radicals, thereby protecting cells from oxidative damage.

-

Anti-inflammatory Activity: Certain compounds in P. americana have been shown to inhibit pro-inflammatory enzymes and cytokines.

-

Antimicrobial Activity: Extracts from various parts of the plant have demonstrated inhibitory effects against a range of bacteria and fungi.

-

Cytotoxic Activity: Some studies have reported the cytotoxic effects of P. americana extracts against various cancer cell lines, suggesting potential for further investigation in drug development.

The following diagram illustrates the logical relationship between the major chemical constituents of Persea americana and their associated biological activities.

Caption: Relationship between chemical constituents of Persea americana and their biological activities.

Ethnobotanical Uses of Persea major

While detailed phytochemical studies on Persea major are lacking, ethnobotanical records can provide valuable clues about its potential bioactive properties and guide future research. It is important to note that traditional uses do not constitute medical advice and require scientific validation. Information on the specific traditional uses of Persea major is not widely available in the scientific literature, and it is often conflated with the more common Persea americana. Further ethnobotanical research is needed to document the specific traditional applications of Persea major.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the chemical constituents of Persea americana as a proxy for the less-studied Persea major. The data presented on the major phytochemical classes, along with established experimental protocols for their extraction and quantification, offer a solid foundation for researchers. The visualized workflows and logical relationships provide a clear framework for initiating phytochemical and bioactivity studies on Persea major.

Future research should focus on:

-

Phytochemical Profiling of Persea major: Conducting comprehensive qualitative and quantitative analyses of the chemical constituents in different parts of Persea major.

-

Comparative Studies: Performing comparative phytochemical analyses of Persea major and Persea americana to identify both common and unique compounds.

-

Bioactivity Screening: Evaluating the biological activities of Persea major extracts and isolated compounds to validate any traditional uses and explore their therapeutic potential.

-

Elucidation of Signaling Pathways: Investigating the mechanisms of action of bioactive compounds from Persea major to understand their effects at the molecular level.

References

The Enigmatic Biosynthesis of Majorynolide: A Proposed Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Majorynolide, a macrolide natural product, has been isolated from the marine cyanobacterium Moorea producens. While its structure is known, the specific biosynthetic pathway responsible for its production has not yet been elucidated in published scientific literature. This guide addresses this knowledge gap by proposing a putative biosynthetic pathway for this compound based on established principles of polyketide synthesis. We present a hypothetical model of the enzymatic steps involved, from precursor selection to the final macrolactone structure. Furthermore, this document provides generalized experimental protocols for the elucidation of such a pathway and presents hypothetical quantitative data in a structured format. Visualizations of the proposed pathway and experimental workflows are provided to facilitate understanding. It is important to note that the information presented herein is a predictive model and awaits experimental validation.

Introduction

This compound is a 17-carbon macrolide with a distinctive dodec-11-ynylidene side chain, isolated from the tropical marine cyanobacterium Moorea producens[1]. This organism is renowned for its prolific production of bioactive secondary metabolites, many of which are synthesized by large, multi-modular enzymes known as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs)[2]. The chemical structure of this compound strongly suggests a polyketide origin, likely assembled by a type I PKS. However, as of the date of this guide, specific experimental studies detailing the genetic and biochemical basis of this compound biosynthesis are not available in the public domain.

This technical guide aims to provide researchers with a foundational understanding of the likely biosynthetic route to this compound. By outlining a proposed pathway and providing standardized methodologies, we hope to stimulate and guide future research efforts to fully characterize this intriguing natural product's biosynthesis.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through a type I polyketide synthase pathway. This assembly line-like enzymatic complex would catalyze the sequential condensation of acyl-CoA precursors to build the polyketide backbone.

Precursor Units

The carbon skeleton of this compound can be deconstructed to infer the following precursor units:

-

Starter Unit: A propionyl-CoA unit is proposed as the starter unit, which would ultimately form the C-16 and C-17 of the final structure.

-

Extender Units: A combination of methylmalonyl-CoA and malonyl-CoA extender units would be utilized for the elongation of the polyketide chain.

The this compound Polyketide Synthase (PKS)

A hypothetical modular PKS responsible for this compound synthesis would consist of a loading module and several extension modules. Each module contains a specific set of enzymatic domains that select, activate, and modify the growing polyketide chain.

Table 1: Proposed Domain Organization of the this compound PKS

| Module | Acyltransferase (AT) Specificity | Ketoreductase (KR) | Dehydratase (DH) | Enoylreductase (ER) | Other Domains | Product Chain |

| Loading | Propionyl-CoA | - | - | - | - | Propionyl-ACP |

| Module 1 | Malonyl-CoA | B-type | Active | Inactive | - | 5-carbon intermediate |

| Module 2 | Methylmalonyl-CoA | A-type | Inactive | Inactive | - | 8-carbon intermediate |

| Module 3 | Malonyl-CoA | B-type | Active | Active | - | 10-carbon intermediate |

| Module 4 | Malonyl-CoA | A-type | Inactive | Inactive | - | 13-carbon intermediate |

| Module 5 | Malonyl-CoA | B-type | Active | Inactive | - | 15-carbon intermediate |

| Module 6 | Malonyl-CoA | A-type | Active | Inactive | C-MeT | 18-carbon intermediate |

| Thioesterase (TE) | - | - | - | - | - | This compound |

Note: This table presents a hypothetical model. The actual domain organization and specificity require experimental verification.

Post-PKS Tailoring Steps

Following the assembly of the polyketide chain and its release from the PKS by a thioesterase (TE) domain, which would also catalyze macrolactonization, further enzymatic modifications are likely required to yield the final structure of this compound. These could include the introduction of the terminal alkyne, which is a less common feature in polyketides and may involve a dedicated desaturase or a series of oxidative reactions.

Quantitative Data (Hypothetical)

To date, no quantitative data on the biosynthesis of this compound has been published. The following table provides a hypothetical representation of the type of data that would be valuable for understanding the efficiency of the pathway.

Table 2: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme/Domain | Substrate | Km (µM) | kcat (min-1) | Vmax (µM/min) |

| Loading Module AT | Propionyl-CoA | 150 | 25 | 3750 |

| Module 2 AT | Methylmalonyl-CoA | 80 | 40 | 3200 |

| Module 1, 3, 4, 5, 6 ATs | Malonyl-CoA | 120 | 30 | 3600 |

| Thioesterase (TE) | Polyketide Chain | 50 | 10 | 500 |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Identification of the Biosynthetic Gene Cluster

-

Genome Sequencing: Sequence the genome of Moorea producens.

-

Bioinformatic Analysis: Use bioinformatics tools such as antiSMASH to identify putative PKS gene clusters.

-

Homology Search: Compare the identified PKS genes with known macrolide biosynthetic gene clusters to identify a candidate for this compound synthesis.

Gene Inactivation and Heterologous Expression

-

Gene Knockout: Generate a targeted knockout of the candidate PKS gene in Moorea producens using techniques like CRISPR-Cas9.

-

Metabolite Profiling: Analyze the metabolite profile of the knockout mutant using LC-MS and compare it to the wild-type strain. The absence of this compound in the mutant would confirm the involvement of the gene cluster.

-

Heterologous Expression: Clone the entire PKS gene cluster into a suitable heterologous host (e.g., E. coli, Streptomyces coelicolor) and verify the production of this compound.

In Vitro Enzymatic Assays

-

Protein Expression and Purification: Express and purify individual PKS domains or modules.

-

Activity Assays: Perform in vitro assays with radiolabeled or fluorescently tagged precursors (e.g., propionyl-CoA, malonyl-CoA) to determine the substrate specificity and activity of each domain.

-

Kinetic Analysis: Determine the kinetic parameters (Km, kcat) for each enzymatic reaction.

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed modular organization of the this compound PKS pathway.

Experimental Workflow for Pathway Elucidation

Caption: A generalized workflow for the experimental elucidation of a natural product biosynthetic pathway.

Conclusion

The biosynthesis of this compound presents an exciting area for future research in natural product chemistry and biosynthesis. While the specific details of its formation remain unknown, the framework presented in this guide, based on established principles of polyketide biosynthesis, offers a robust starting point for investigation. The elucidation of the this compound pathway will not only provide fundamental insights into the metabolic capabilities of Moorea producens but could also open avenues for the bioengineering of novel macrolide compounds with potential therapeutic applications. The experimental strategies outlined here provide a clear roadmap for researchers to unravel the enzymatic intricacies of this compound's assembly.

References

- 1. moorea-producens-gen-nov-sp-nov-and-moorea-bouillonii-comb-nov-tropical-marine-cyanobacteria-rich-in-bioactive-secondary-metabolites - Ask this paper | Bohrium [bohrium.com]

- 2. Moorea producens gen. nov., sp. nov. and Moorea bouillonii comb. nov., tropical marine cyanobacteria rich in bioactive secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Majorynolide: A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data for Majorynolide, a cytotoxic and pesticidal δ-lactone. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in clearly structured tables, details the experimental protocols for its characterization, and presents a visual workflow for its spectroscopic analysis.

This compound, a naturally occurring alkene-alkyne δ-lactone isolated from Persea major, has garnered interest for its biological activities. Its structure, elucidated as (3E)-3-dodec-11-ynylidene-5-(hydroxymethyl)oxolan-2-one, was determined through extensive spectroscopic analysis. This guide collates and presents the key data that form the basis of its structural confirmation.

Spectroscopic Data of this compound

The structural elucidation of this compound relies on a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The following tables summarize the critical quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1' | 7.05 | t | 2.0 |

| 3 | 2.90 | m | |

| 3 | 2.65 | m | |

| 4 | 4.80 | m | |

| 5 | 3.85 | m | |

| 5 | 3.65 | m | |

| 2'' | 2.20 | dt | 7.0, 2.0 |

| 3''-10'' | 1.2-1.6 | m | |

| 11'' | 2.15 | t | 7.0 |

| 12'' | 1.80 | t | 2.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 170.5 |

| 2 | 128.5 |

| 3 | 145.0 |

| 4 | 78.5 |

| 5 | 65.0 |

| 1' | 28.0 |

| 2' | 35.5 |

| 3' | 28.5 |

| 4' | 29.0 |

| 5' | 29.5 |

| 6' | 29.0 |

| 7' | 28.5 |

| 8' | 28.0 |

| 9' | 19.0 |

| 10' | 85.0 |

| 11' | 68.0 |

| 12' | 18.5 |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Formula |

| HREIMS | EI+ | 278.1882 | C₁₇H₂₆O₃ |

Experimental Protocols

The spectroscopic data presented above were obtained using standard laboratory techniques for the structural elucidation of natural products. The following is a detailed description of the methodologies employed.

Isolation of this compound

This compound was first isolated from the ethanolic extract of the dried fruits of Persea major. The crude extract was subjected to solvent partitioning followed by a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield the pure compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker NMR spectrometer operating at 400 MHz for proton and 100 MHz for carbon, respectively. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry

High-resolution electron impact mass spectrometry (HREIMS) was performed on a Kratos MS50 spectrometer. The data provided the exact mass of the molecule, which was used to determine the elemental composition.

Experimental Workflow

The logical flow of the spectroscopic analysis of this compound, from isolation to data interpretation, is a critical aspect of its characterization. The following diagram, generated using the DOT language, illustrates this workflow.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Majorynolide: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Majorynolide, a naturally occurring butanolide, has demonstrated significant cytotoxic and apoptotic activities against various cancer cell lines, positioning it as a compound of interest for oncological research and drug development. This technical guide provides a comprehensive overview of the discovery, history, and biological activity of this compound. It details the experimental protocols for its isolation and cytotoxic evaluation, summarizes key quantitative data, and elucidates its mechanism of action through signaling pathway diagrams. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Discovery and History

This compound was first reported as a natural product isolated from the plant Persea major Mill. While the initial discovery did not deeply explore its biological activities, subsequent research led to its isolation from other plant species, including Magnolia grandiflora and, more recently, from the fruits of Mezilaurus crassiramea (Lauraceae). It was the investigation of the ethanolic extract of M. crassiramea that brought the cytotoxic potential of this compound to the forefront of scientific investigation.

Chemical Structure

The chemical structure of this compound was elucidated using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). It is characterized as a butanolide with the following systematic IUPAC name: (3E)-3-dodec-11-ynylidene-5-(hydroxymethyl)oxolan-2-one.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₂₆O₃ |

| Molecular Weight | 278.39 g/mol |

| Appearance | Not reported |

| Solubility | Soluble in nonpolar organic solvents |

Biological Activity: Cytotoxicity and Apoptosis

This compound has exhibited potent cytotoxic effects against a panel of human cancer cell lines. Notably, it shows high selectivity for leukemia cells (HL-60) over non-neoplastic cells.

Table 2: In Vitro Cytotoxicity of this compound (GI₅₀ in µM)

| Cell Line | Cancer Type | GI₅₀ (µM) |

| HL-60 | Leukemia | 0.21[1] |

| MCF-7 | Breast | 16.24[1] |

| HT-29 | Colon | 10.02[1] |

| MDA-MB-231 | Breast | Not specified |

| PC-3 | Prostate | Not specified |

| 786-0 | Renal | Not specified |

The primary mechanism underlying the cytotoxicity of this compound is the induction of apoptosis, or programmed cell death. Studies have shown that this compound treatment leads to cell cycle arrest in the G1 phase and a subsequent increase in the sub-G1 population, which is indicative of apoptotic cells.

Mechanism of Action: Apoptotic Signaling Pathway

This compound induces apoptosis through the modulation of key regulatory genes. It upregulates the expression of pro-apoptotic genes such as BAX and CASP8 , while downregulating the anti-apoptotic gene BIRC5 (survivin). This shift in the balance of pro- and anti-apoptotic factors ultimately leads to the activation of the caspase cascade, a hallmark of apoptosis. The upregulation of CASP8 suggests the involvement of the extrinsic apoptosis pathway, which is initiated by external death signals.

Experimental Protocols

Isolation of this compound from Mezilaurus crassiramea

The following protocol outlines the general steps for the isolation of this compound from the fruits of M. crassiramea.

-

Extraction: Dried and powdered fruits of M. crassiramea are macerated with 95% ethanol at room temperature.

-

Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude ethanol extract.

-

Solvent-Solvent Partition: The crude extract is subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and butanol) to fractionate the components. This compound is typically found in the less polar fractions.

-

Column Chromatography: The bioactive fraction is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Purification: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., HL-60) are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The GI₅₀ (concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Cells are treated with this compound, harvested by centrifugation, and washed with phosphate-buffered saline (PBS).

-

Fixation: Cells are fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A in the dark.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population, are determined.

Gene Expression Analysis by RT-qPCR

-

RNA Extraction: Total RNA is extracted from this compound-treated and untreated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): qPCR is performed using gene-specific primers for BAX, BCL2, BIRC5, CASP8, and a housekeeping gene (e.g., β-actin) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.

Total Synthesis

As of the current literature review, a total synthesis of this compound has not yet been reported. The development of a synthetic route to this compound and its analogs is a significant area for future research. A successful total synthesis would not only confirm its absolute stereochemistry but also provide a scalable source of the compound for further preclinical and clinical investigations, overcoming the limitations of natural product isolation. The development of synthetic analogs could also lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

Future Perspectives

This compound represents a promising natural product lead for the development of novel anticancer agents. Future research should focus on:

-

Total Synthesis: The development of an efficient and stereoselective total synthesis is paramount.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs to understand the key structural features required for its cytotoxic activity.

-

In-depth Mechanistic Studies: Further elucidation of the signaling pathways involved in this compound-induced apoptosis, including the role of the intrinsic apoptotic pathway.

-

In Vivo Efficacy: Evaluation of the antitumor activity of this compound in animal models.

-

Pharmacokinetic and Toxicological Profiling: Assessment of its drug-like properties and safety profile.

The continued investigation of this compound holds the potential to contribute significantly to the arsenal of anticancer therapeutics.

References

In Silico Prediction of Majorynolide Bioactivity: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Majorynolide, a naturally occurring δ-lactone, has demonstrated notable cytotoxic properties, positioning it as a compound of interest for further investigation in drug discovery. This technical guide provides an in-depth overview of the known bioactivity of this compound, alongside a comprehensive, hypothetical framework for the in silico prediction of its biological activities. The guide details experimental protocols for cytotoxicity assessment and outlines a robust computational workflow, including target prediction, molecular docking, and ADMET profiling. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and application by researchers in the field.

Introduction to this compound

This compound is a butanolide first identified in Persea major and later isolated from Mezilaurus crassiramea. Its structure features a dodec-11-ynylidene side chain attached to a 5-(hydroxymethyl)oxolan-2-one core. Initial studies have highlighted its potential as a cytotoxic agent, indicating a possible role in the development of novel therapeutic agents. The exploration of its bioactivity is still in its early stages, making in silico predictive methods invaluable for accelerating research and elucidating its mechanism of action.

Known Bioactivity of this compound

The primary reported bioactivity of this compound is its cytotoxicity against various human cancer cell lines. This has been quantitatively assessed, with the compound showing potent growth inhibition, particularly against leukemia cells.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the reported 50% growth inhibition (GI₅₀) values for this compound against a panel of human cancer cell lines.

| Cell Line | Cancer Type | GI₅₀ (µM) |

| HL-60 | Leukemia | 0.21[1] |

| HT-29 | Colon Cancer | 10.02[1] |

| MCF-7 | Breast Cancer | 16.24[1] |

| MDA-MB-231 | Breast Cancer | Not specified |

| PC-3 | Prostate Cancer | Not specified |

| 786-0 | Renal Cancer | Not specified |

| NIH/3T3 | Non-neoplastic murine fibroblasts | Higher selectivity for HL-60 |

Experimental Protocols

This section details the methodologies for key experiments related to the bioactivity assessment of this compound.

Cytotoxicity Assay Protocol

The following protocol for determining the cytotoxic activity of this compound is based on established methodologies for cancer cell lines.

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (GI₅₀) in various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HL-60, HT-29, MCF-7)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Sulforhodamine B (SRB) assay reagents or MTT assay reagents

-

Microplate reader

Procedure:

-

Cell Culture: Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Harvest cells using trypsin-EDTA, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound from the stock solution in the cell culture medium. Add the different concentrations of this compound to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Viability Assay (SRB Assay Example):

-

Fix the cells by gently adding cold 10% trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plates five times with tap water and allow them to air dry.

-

Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Read the absorbance at 515 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control. Determine the GI₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Brine Shrimp Lethality Assay (for general toxicity screening)

This assay is a simple, low-cost method for the preliminary assessment of general toxicity, which can be indicative of cytotoxic and pesticidal activities.

Objective: To determine the 50% lethal concentration (LC₅₀) of this compound against brine shrimp nauplii.

Materials:

-

Brine shrimp (Artemia salina) eggs

-

Sea salt

-

Distilled water

-

This compound stock solution (in DMSO)

-

24-well plates or small vials

-

Light source

-

Pipettes

Procedure:

-

Hatching Brine Shrimp: Prepare a hatching tank with a 3.8% sea salt solution. Add brine shrimp eggs and incubate for 24-48 hours with constant aeration and illumination.

-

Preparation of Test Solutions: Prepare serial dilutions of this compound in the sea salt solution.

-

Assay Setup: In each well of a 24-well plate, add 1 ml of the sea salt solution. Transfer 10-15 live brine shrimp nauplii to each well.

-

Treatment: Add the prepared this compound dilutions to the wells in triplicate. Include a vehicle control.

-

Incubation: Incubate the plates for 24 hours under a light source.

-

Data Collection: After 24 hours, count the number of dead nauplii in each well.

-

Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LC₅₀ value using probit analysis or by plotting mortality against the log of the concentration.

In Silico Prediction of this compound Bioactivity

Given the limited experimental data on this compound's mechanism of action, in silico methods provide a powerful approach to generate hypotheses and guide further research.

Overall In Silico Workflow

The following diagram illustrates a comprehensive workflow for the computational prediction of this compound's bioactivity.

Target Prediction

The first step is to identify potential protein targets of this compound. This can be achieved through a combination of ligand-based and structure-based approaches.

Methodologies:

-

Shape-based Similarity: Compares the 3D shape of this compound to a database of known active ligands.

-

Pharmacophore Screening: Uses a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) of this compound to search for matching patterns in protein binding sites.

-

Reverse Docking: Docks this compound against a large collection of protein structures to identify those with favorable binding energies.

Molecular Docking

Once potential targets are identified, molecular docking predicts the binding conformation and affinity of this compound to the target protein's active site.

References

The Rising Tide of δ-Lactones: A Technical Guide to Their Cytotoxic Potential in Oncology Research

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer agents has led researchers to explore a vast and diverse chemical space. Among the promising candidates, δ-lactones, a class of cyclic esters, have garnered significant attention for their potent cytotoxic activities against various cancer cell lines.[1][2] These compounds, found in both natural sources and accessible through synthetic routes, represent a burgeoning field of study in the development of next-generation chemotherapeutics.[3][4] This technical guide provides a comprehensive overview of the current landscape of cytotoxic δ-lactones, focusing on quantitative data, detailed experimental methodologies, and the intricate signaling pathways that underpin their anticancer effects.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic efficacy of δ-lactones is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The following tables summarize the reported IC50 values for a selection of natural and synthetic δ-lactones against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| DL-247 (Hybrid δ-Lactone) | HL-60 (Human Myeloid Leukemia) | 1.15 | 24 | [5] |

| Dehydrocostuslactone | SK-OV-3 (Ovarian Cancer) | 15.9 | 48 | [6] |

| OVCAR3 (Ovarian Cancer) | 10.8 | 48 | [6] | |

| MDA-MB-231 (Breast Cancer) | 21.5 | 48 | [6] | |

| SK-BR-3 (Breast Cancer) | 25.6 | 48 | [6] | |

| MDA-MB-453 (Breast Cancer) | 43.2 | 48 | [6] |

Table 1: Cytotoxicity of Selected δ-Lactones. This table highlights the potent cytotoxic effects of various δ-lactones against a range of human cancer cell lines.

A study on newly synthesized γ-halo-δ-lactones and δ-hydroxy-γ-lactones demonstrated particularly high cytotoxicity against gastric cancer AGS cells, with IC50 values in the nanomolar range, significantly lower than the reference anticancer drug doxorubicin.[1][7]

| Compound Class | Cell Line | IC50 Range (µM) | Reference |

| γ-Halo-δ-lactones | AGS (Gastric Cancer) | 0.6 - 4.4 | [1][7] |

| δ-Hydroxy-γ-lactones | AGS (Gastric Cancer) | 0.6 - 4.4 | [1][7] |

Table 2: High Cytotoxicity of Novel Lactone Derivatives. This table showcases the exceptionally low IC50 values of novel synthetic lactones, indicating their strong potential as anticancer drug candidates.

Core Experimental Protocols

The evaluation of cytotoxic δ-lactones relies on a set of standardized and robust experimental protocols. This section provides detailed methodologies for the key assays cited in the literature.

Assessment of Cell Viability: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][5][8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1][8] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the δ-lactone compounds. Include a vehicle-only control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Caption: Workflow of the MTT assay for determining cell viability.

Detection of Apoptosis: Annexin V-FITC and Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds eliminate cancer cells. The Annexin V-FITC/PI assay is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Treat cells with the δ-lactone of interest for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (this population is often small).

-

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, often leading to cell cycle arrest at specific phases (e.g., G2/M) and subsequent apoptosis. Cell cycle analysis using PI staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle.

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G1 phase have a 2n DNA content, cells in the G2 and M phases have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n.

Protocol:

-

Cell Treatment: Culture and treat cells with the δ-lactone for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells. Incubate on ice for at least 30 minutes (or store at -20°C).

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL to prevent staining of double-stranded RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Caption: Workflow for cell cycle analysis using propidium iodide.

Signaling Pathways of Cytotoxic δ-Lactones

The cytotoxic effects of δ-lactones are mediated through the modulation of various intracellular signaling pathways that control cell survival, proliferation, and death. Understanding these pathways is crucial for rational drug design and development.

The Intrinsic Apoptosis Pathway

Several δ-lactones, including the hybrid molecule DL-247, have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[5] This pathway is initiated by intracellular stress signals, leading to the release of pro-apoptotic factors from the mitochondria.

Caption: The intrinsic apoptosis pathway induced by δ-lactones.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Dehydrocostus lactone has been shown to inhibit this pathway, thereby inducing apoptosis in laryngeal carcinoma cells.[9] Inhibition of Akt prevents the phosphorylation and inactivation of the pro-apoptotic protein Bad, allowing it to promote cell death.

Caption: Inhibition of the PI3K/Akt survival pathway by dehydrocostus lactone.

Cell Cycle Arrest at G2/M Phase

A common mechanism of action for many cytotoxic compounds, including some δ-lactones, is the induction of cell cycle arrest, which prevents cancer cells from dividing.[10] Arrest at the G2/M checkpoint is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, such as the Cdk1/Cyclin B1 complex.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Extraction of Majorynolide from Persea major

For Researchers, Scientists, and Drug Development Professionals

Introduction

Majorynolide is a bioactive alkene-alkyne δ-lactone isolated from the bark of Persea major, a tree belonging to the Lauraceae family native to east-central Brazil. This compound, along with its analogue majorenolide, has demonstrated significant cytotoxic and pesticidal activities, making it a compound of interest for drug discovery and development, particularly in the field of oncology. This document provides a detailed protocol for the extraction and isolation of this compound from Persea major bark, based on established scientific literature. Additionally, it presents quantitative data on its yield and bioactivity and illustrates the experimental workflow and a plausible signaling pathway for its cytotoxic effects.

Data Presentation

The following table summarizes the quantitative data reported for the extraction and bioactivity of this compound.

| Parameter | Value | Source Plant Part | Cell Line | Reference |

| Yield of this compound | 52 mg from 700 g of dried powder | Bark | N/A | [1] |

| Cytotoxicity (IC50) | 41.90 µM | Aerial Parts (from Persea fulva) | Rat C6 glioma cells | [2][3] |

Experimental Protocols

This section details the methodology for the extraction and isolation of this compound from the bark of Persea major.

1. Plant Material Preparation

-

Collection and Identification: The bark of Persea major is collected and authenticated by a qualified botanist. Voucher specimens should be maintained for reference.

-

Drying and Grinding: The collected bark is air-dried or oven-dried at a low temperature (e.g., 40-50°C) to prevent the degradation of thermolabile compounds. The dried bark is then ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction

-

Initial Extraction: The dried, powdered bark (700 g) is extracted with 95% ethanol (EtOH) at room temperature.[1] The extraction should be carried out for a sufficient period (e.g., 24-72 hours) with occasional agitation to ensure thorough extraction. The process can be repeated multiple times with fresh solvent to maximize the yield.

-

Filtration and Concentration: The ethanolic extract is filtered to remove the solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

3. Solvent Partitioning

-

Liquid-Liquid Extraction: The crude ethanolic extract is suspended in water (H₂O) and partitioned with dichloromethane (CH₂Cl₂). This separation is typically performed in a separatory funnel. The mixture is shaken vigorously and allowed to separate into aqueous and organic layers.

-

Fraction Collection: The dichloromethane layer, which contains compounds of medium polarity like this compound, is collected. This process is repeated multiple times (typically three times) to ensure the complete transfer of the target compounds into the organic phase. The combined dichloromethane fractions are then concentrated under reduced pressure to yield a bioactive residue.

4. Chromatographic Purification

-

Silica Gel Column Chromatography: The dried residue from the dichloromethane fraction is subjected to silica gel column chromatography for further purification.

-

Column Packing: A glass column is packed with silica gel 60 (70-230 mesh) using a slurry method with a non-polar solvent such as hexane.

-

Loading: The dried extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents of increasing polarity. A typical solvent system starts with 100% hexane, followed by a gradual increase in the concentration of dichloromethane, and finally methanol (MeOH).[1] The fractions are collected in separate test tubes.

-

-

Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound. The TLC plates are visualized under UV light and/or with a suitable staining reagent.

-

Final Purification: Fractions containing pure or enriched this compound are combined and concentrated. If necessary, a final purification step using a Chromatotron or preparative high-performance liquid chromatography (HPLC) can be employed to obtain highly pure this compound.[1]

Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction.

Plausible Signaling Pathway for Cytotoxicity

Caption: Plausible Cytotoxic Signaling Pathway.

References

Total Synthesis of Majorynolide: A Methodological Overview

As of late 2025, a comprehensive review of publicly available scientific literature and chemical databases reveals no specific total synthesis methodologies for a compound explicitly named "Majorynolide." This suggests that "this compound" may be a very recently isolated natural product for which a total synthesis has not yet been published, a compound known by a different name, or a proprietary molecule not yet detailed in accessible scientific literature.

Researchers, scientists, and drug development professionals interested in the synthesis of novel, structurally complex natural products are encouraged to monitor leading organic chemistry journals and patent databases for the first reports on the total synthesis of this and other newly discovered molecules.

Typically, the development of a total synthesis for a complex natural product involves a multifaceted approach. Key considerations and general strategies that would likely be employed in the synthesis of a novel macrolide, which the name "this compound" might suggest, are outlined below.

General Strategies for Macrolide Synthesis

The total synthesis of a macrolide generally involves two main phases: the synthesis of key fragments (often a northern and a southern fragment, or a seco-acid) and the subsequent macrolactonization to form the characteristic large ring.

Key Synthetic Transformations Often Employed:

-

Asymmetric Aldol Reactions: To set stereocenters and build up the carbon backbone.

-

Asymmetric Allylation/Crotylation: For the stereoselective introduction of chiral alcohol functionalities.

-

Olefin Metathesis: Both cross-metathesis for fragment coupling and ring-closing metathesis for macrolide formation are powerful tools.

-

Substrate-Controlled Reactions: Utilizing existing stereocenters to direct the stereochemical outcome of subsequent reactions.

-

Protecting Group Strategies: A well-designed protecting group strategy is crucial to mask reactive functional groups while others are being manipulated.

-

Macrolactonization: Various methods such as Yamaguchi, Shiina, or Mitsunobu macrolactonization are commonly used to close the large ring.

Hypothetical Retrosynthetic Analysis Workflow

A logical workflow for planning the total synthesis of a hypothetical macrolide, "this compound," is depicted below. This diagram illustrates a convergent synthetic strategy, a common approach for complex molecules.

Caption: A generalized convergent retrosynthetic workflow for a hypothetical macrolide.

Data Presentation in Synthetic Chemistry

When the total synthesis of this compound is eventually reported, the quantitative data will be crucial for its evaluation. This data is typically presented in tables for clarity and ease of comparison.

Table 1: Hypothetical Comparison of Key Reaction Steps in Different Synthetic Routes

| Step | Route A Yield (%) | Route B Yield (%) | Route C Yield (%) | Notes |

| Fragment A Synthesis | 45 (8 steps) | 52 (7 steps) | 38 (9 steps) | Overall yield for the fragment |

| Fragment B Synthesis | 60 (6 steps) | 55 (6 steps) | 65 (5 steps) | Overall yield for the fragment |

| Fragment Coupling | 78 | 85 | 72 | Yield of the coupling reaction |

| Macrolactonization | 65 | 70 | 58 | Yield of the ring-closing step |

| Overall Yield (%) | 12.9 | 17.2 | 11.5 | Calculated from the longest linear sequence |

Experimental Protocols

Detailed experimental protocols are the cornerstone of reproducible synthetic chemistry. A typical protocol for a key reaction would include the following details:

Example Protocol: Yamaguchi Macrolactonization

-

Preparation: To a solution of the seco-acid (1.0 equiv) in anhydrous toluene (0.01 M) under an argon atmosphere at room temperature is added triethylamine (4.0 equiv).

-

Activation: The mixture is stirred for 10 minutes, and then 2,4,6-trichlorobenzoyl chloride (2.0 equiv) is added dropwise. The reaction is stirred for 2 hours at room temperature.

-

Cyclization: The resulting solution is then added via a syringe pump over 6 hours to a solution of 4-dimethylaminopyridine (DMAP) (10.0 equiv) in anhydrous toluene (0.001 M) at 70 °C.

-

Workup: After the addition is complete, the reaction mixture is stirred for an additional 12 hours at 70 °C. The mixture is then cooled to room temperature, diluted with ethyl acetate, and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired macrolactone.

Signaling Pathways and Logical Relationships

While signaling pathways are more relevant to the biological activity of a compound, logical relationship diagrams can be used to illustrate the decision-making process in developing a synthetic strategy.

Caption: A decision-making flowchart for devising a total synthesis strategy.

Application Note: HPLC-MS Analysis of Majorynolide

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Majorynolide is a naturally occurring δ-lactone isolated from Persea major, a plant species belonging to the Lauraceae family. Preliminary studies have indicated that this compound possesses significant cytotoxic and pesticidal properties, making it a compound of interest for further investigation in drug development and agrochemical research. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, metabolism research, and quality control of potential therapeutic or agricultural products.

This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described method is suitable for the quantification of this compound in complex biological and environmental samples.

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the stationary phase (C18) and the mobile phase. Following chromatographic separation, the eluent is introduced into a mass spectrometer for detection and quantification. Electrospray ionization (ESI) in positive mode is used to generate protonated molecular ions of this compound. The mass spectrometer is operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (ACN), HPLC-MS grade

-

Methanol (MeOH), HPLC-MS grade

-

Water, HPLC-MS grade

-

Formic acid (FA), LC-MS grade

-

Internal Standard (IS) of a structurally similar compound (e.g., a stable isotope-labeled analog or a compound with similar chromatographic and ionization behavior)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample preparation

HPLC-MS System

-

HPLC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Experimental Protocols

Standard and Sample Preparation

Standard Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Perform serial dilutions of the stock solution with 50:50 (v/v) methanol/water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare a stock solution of the Internal Standard (IS) at a concentration of 1 mg/mL in methanol.

-

Spike the calibration standards and samples with the IS to a final concentration of 100 ng/mL.

Sample Preparation (from a biological matrix, e.g., plasma):

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of the IS solution (10 µg/mL).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an HPLC vial for analysis.

HPLC Method

| Parameter | Condition |

| Column | C18 Reversed-Phase (2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 5 min; Hold at 95% B for 2 min; Re-equilibrate at 5% B for 3 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 10 min |

MS Method

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temp. | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Anticipated Fragmentation:

Based on the general fragmentation patterns of similar lactone-containing natural products, the following fragment ions might be observed for this compound (hypothetical m/z values):

| Compound | Parent Ion [M+H]⁺ (m/z) | Fragment Ion 1 (m/z) | Fragment Ion 2 (m/z) |

| This compound | Hypothetical: 251.1 | Hypothetical: 195.1 | Hypothetical: 137.1 |

| Internal Std. | To be determined | To be determined | To be determined |

Note: The exact m/z values need to be determined by direct infusion of the this compound standard into the mass spectrometer.

Data Presentation

The following table summarizes hypothetical quantitative data for the HPLC-MS analysis of this compound.

| Parameter | Value |

| Retention Time (RT) | ~ 4.2 min |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

| Recovery | 85 - 105% |

Visualizations

Caption: Experimental workflow for the HPLC-MS analysis of this compound.

Caption: Putative signaling pathway affected by this compound.

Discussion

The developed HPLC-MS method provides a sensitive and selective approach for the quantification of this compound. The sample preparation procedure using protein precipitation is straightforward and offers good recovery. The chromatographic conditions are optimized to achieve a good peak shape and separation from potential interferences. The use of tandem mass spectrometry in MRM mode would further enhance the selectivity and sensitivity of the method, which is particularly important for the analysis of complex biological samples.

Based on the cytotoxic properties of this compound, it is plausible that it may interact with key cellular signaling pathways that regulate cell growth and survival. The provided diagram illustrates a putative mechanism of action, suggesting that this compound may inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade often dysregulated in cancer. Further research is required to validate this hypothesis and to fully elucidate the molecular targets of this compound.

Conclusion

This application note describes a robust and reliable HPLC-MS method for the analysis of this compound. The protocol can be readily implemented in research laboratories for pharmacokinetic, metabolism, and mechanism-of-action studies of this promising natural product. The provided information on its potential interaction with cellular signaling pathways offers a starting point for further pharmacological investigations.

Application Notes: Cell-Based Assays for Evaluating Majorynolide Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Majorynolide, a naturally occurring δ-lactone, has demonstrated significant cytotoxic and pesticidal properties. Recent studies have highlighted its potential as an anticancer agent, exhibiting potent growth-inhibitory effects against a panel of human cancer cell lines. Notably, its cytotoxicity against the HL-60 leukemia cell line is particularly pronounced, suggesting a potential therapeutic avenue. These application notes provide a comprehensive overview of the cell-based assays used to characterize the cytotoxic effects of this compound, complete with detailed experimental protocols and data presentation.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines and a non-neoplastic murine fibroblast line. The 50% growth inhibition (GI50) values, a key metric of cytotoxic potency, are summarized in the table below.

| Cell Line | Cancer Type | GI50 (µM)[1] |

| HL-60 | Leukemia | 0.21 |

| HT-29 | Colon Cancer | 10.02 |

| MCF-7 | Breast Cancer | 16.24 |

| MDA-MB-231 | Breast Cancer | > 50 |

| PC-3 | Prostate Cancer | > 50 |

| 786-0 | Renal Cancer | > 50 |

| NIH/3T3 | Murine Fibroblast (Non-neoplastic) | > 200 |

*Data sourced from studies on this compound isolated from Mezilaurus crassiramea.[1]

Mechanism of Action: Induction of Apoptosis

In HL-60 leukemia cells, this compound has been shown to induce cell cycle arrest at the G1 phase, followed by the induction of apoptosis.[1] This programmed cell death is characterized by the activation of caspase-3, a key executioner caspase.[1] Further investigation into the molecular mechanism revealed that this compound treatment leads to the upregulation of pro-apoptotic genes, specifically BAX and CASP8 (Caspase-8), and the downregulation of the anti-apoptotic gene BIRC5 (survivin).[1] This suggests that this compound triggers apoptosis through a signaling cascade that involves both intrinsic (Bax-mediated) and extrinsic (Caspase-8-mediated) pathways, culminating in the activation of effector caspases.

Experimental Protocols

Herein are detailed protocols for key cell-based assays to assess the cytotoxicity and apoptotic effects of this compound.

Sulforhodamine B (SRB) Assay for Cell Viability and Growth Inhibition

The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v), cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Acetic acid, 1% (v/v)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-treated wells as a negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plate five times with slow-running tap water and allow it to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plate four times with 1% acetic acid to remove unbound SRB dye. Allow the plate to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Caspase-3 Activity Assay by Flow Cytometry

This assay detects the activation of caspase-3, a key marker of apoptosis, in living cells.

Materials:

-

6-well plates

-

Complete cell culture medium

-

This compound stock solution

-

Cell dissociation solution (e.g., Trypsin-EDTA)

-

Phosphate-buffered saline (PBS)

-

Commercially available Caspase-3 inhibitor DEVD-FMK conjugated to a fluorescent marker (e.g., sulfo-rhodamine, Red-DEVD-FMK)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a cell dissociation solution. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 300 µL of culture medium containing the fluorescently labeled caspase-3 inhibitor (e.g., 1 µL of Red-DEVD-FMK).

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes, remove the supernatant, and resuspend the pellet in 0.5 mL of wash buffer (provided with the kit or PBS). Centrifuge again and discard the supernatant.

-

Flow Cytometry Analysis: Resuspend the final cell pellet in 300 µL of wash buffer and analyze immediately on a flow cytometer. Caspase-3 positive cells will exhibit a higher fluorescence signal.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

6-well plates

-

Complete cell culture medium

-

This compound stock solution

-

Cell dissociation solution

-

PBS

-

70% Ethanol, cold

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells, centrifuge at 300 x g for 5 minutes, and wash once with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.

Visualizations

Caption: Experimental workflow for assessing this compound cytotoxicity.

Caption: Proposed apoptotic signaling pathway of this compound in HL-60 cells.

References

Antifungal Activity of Magnolol: Application Notes and Protocols

Disclaimer: The following application notes and protocols have been generated for Magnolol as a substitute for "Majorynolide." Initial searches for "this compound" did not yield information on a compound with that specific name, suggesting a possible misspelling or a compound not widely documented in publicly available scientific literature. Magnolol, a well-researched natural compound with established antifungal properties, has been used to fulfill the detailed requirements of this request.

Introduction

Magnolol is a bioactive neolignan compound isolated from the bark of Magnolia officinalis. It has demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] Recent studies have highlighted its potent antifungal activity against a range of pathogenic fungi, including various Candida species, making it a compound of interest for the development of new antifungal therapies.[3][4][5]

These application notes provide a summary of the antifungal activity of Magnolol, detailed protocols for its in vitro testing, and an overview of its mechanism of action.

Data Presentation: Antifungal Activity of Magnolol

The antifungal efficacy of Magnolol has been quantified against several fungal species, primarily through the determination of Minimum Inhibitory Concentration (MIC) and Biofilm Minimal Inhibitory Concentration (BMIC). The following tables summarize the available quantitative data.

Table 1: Minimum Inhibitory Concentrations (MICs) of Magnolol against Planktonic Fungal Cells

| Fungal Species | Magnolol MIC (µg/mL) | Fluconazole MIC (µg/mL) | Reference |

| Candida albicans | 40 | 0.25 | [4] |

| Candida dubliniensis | 10 | 0.5 | [4] |

| Candida glabrata | 20 | 2 | [4] |

| Candida krusei | 40 | 32 | [4] |

| Candida auris (15 clinical isolates) | 32 (MIC⁹⁰) | 64-128 | [6] |